molecular formula C19H24Cl2N2O B1451459 Cinchonidine Dihydrochloride CAS No. 524-54-9

Cinchonidine Dihydrochloride

Cat. No. B1451459
CAS RN: 524-54-9
M. Wt: 367.3 g/mol
InChI Key: ZDBQDNUZNQOCTH-WESSAKMQSA-N
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Description

Cinchonidine Dihydrochloride is a quinoline alkaloid derived from the bark of the Cinchona tree. It is closely related to other Cinchona alkaloids such as quinine, quinidine, and cinchonine. Historically, Cinchona bark was used by South American indigenous people as an anti-fever agent, and its antimalarial properties were later discovered and harnessed in medicine. Cinchonidine Dihydrochloride has found applications beyond antimalarial therapy, including in stereochemistry and asymmetric synthesis .

2.

Synthesis Analysis

The synthesis of Cinchonidine Dihydrochloride has been a subject of intense research. Early attempts to obtain quinine by chemical synthesis led to significant advancements in understanding the structure of Cinchona alkaloids. Notably, the first total synthesis of quinine was achieved by Stork in 2001, 150 years after quinine’s initial isolation .

3.

Molecular Structure Analysis

Cinchonidine Dihydrochloride has a quinoline-based structure, characterized by a bicyclic ring system. Its stereochemistry plays a crucial role in its biological activity. The precise arrangement of functional groups and chiral centers contributes to its pharmacological effects .

4.

Chemical Reactions Analysis

Cinchonidine Dihydrochloride participates in various chemical reactions, including transformations that convert it into other modular and chiral building blocks. These reactions have implications in synthetic catalysis and medicinal chemistry. Researchers have explored its reactivity, enantioselective transformations, and applications in organic synthesis .

8.

Scientific Research Applications

Asymmetric Synthesis Catalysis

Cinchonidine has been used as a chiral Brønsted base catalyst in the asymmetric synthesis of activated cyclopropanes, showing enantioselectivity up to 82% ee (Kojima et al., 2006).

Sensing of Enantiomeric Excess

Alkylated cinchonidine serves as a fluorescent sensor for chiral carboxylic acids, used in quantifying enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz et al., 2015).

Organocatalysis in Halofunctionalization

Cinchonidine derivatives are important organocatalysts in the enantioselective halofunctionalization of alkenes and alkynes (Zheng et al., 2014).

Heterogeneous Catalysis

Tethered cinchonidine on silica substrates acts as an enantioselective heterogeneous catalyst for thiol additions to unsaturated ketones (Hong et al., 2011).

Conformational Studies

NMR and ab initio investigations have been used to study the conformation of cinchonidine in solution, providing insights into its behavior in different solvents (Bürgi & Baiker, 1998).

Asymmetric Mannich Reactions

Cinchonidine catalyzes enantioselective Mannich reactions, providing access to functionalized building blocks for asymmetric synthesis (Lou et al., 2005).

Quantitative Determination in Cinchona Bark

Supercritical Fluid Chromatography has been used for the quantitative determination of cinchonidine in Cinchona bark, proving effective in pharmaceutical and medicinal research (Murauer & Ganzera, 2018).

Cytotoxicity and Anticancer Research

Cinchonidine isobutyrate ester has been synthesized and assessed for anticancer potential using brine shrimp lethality test, indicating its potential in pharmacology (Mario et al., 2017).

Future Directions

Research on Cinchonidine Dihydrochloride continues to explore its applications beyond malaria treatment. Efforts are underway to develop derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, its potential in asymmetric synthesis and catalysis remains an active area of investigation .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQDNUZNQOCTH-WESSAKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200414
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonidine Dihydrochloride

CAS RN

524-54-9, 24302-67-8
Record name Cinchonidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINCHONIDINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
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Cinchonidine Dihydrochloride
Reactant of Route 6
Cinchonidine Dihydrochloride

Citations

For This Compound
7
Citations
M Heidelberger, WA Jacobs - Journal of the American Chemical …, 1922 - ACS Publications
1092 MICHAEL HEIDBLBERGER AND WALTER A. JACOBS corresponding to dihydrocupreine and dihydrocupreidine. 4 Also in the quinicine series there are described the salts of two …
Number of citations: 1 pubs.acs.org
G Szöllősi, A Mastalir, Z Kiraly, I Dekany - Journal of Materials …, 2005 - pubs.rsc.org
… -exchange, by using the layer-structured, synthetic cationic clay Bentolite H as a host material, the precursor [Pt(NH 3 ) 4 ](NO 3 ) 2 and the chiral modifier cinchonidine dihydrochloride (…
Number of citations: 36 pubs.rsc.org
HC Biddle, RH Butzbach - Journal of the American Chemical …, 1915 - ACS Publications
… In Table V are given the rates of the reaction in the case of cinchonidine monohydrochloride and cinchonidine dihydrochloride in the presence of varying quantitiesof acetic acid. Table V…
Number of citations: 0 pubs.acs.org
E Schmidt, C Bucher, G Santarossa, T Mallat… - Journal of catalysis, 2012 - Elsevier
… Evaporation of the solvents and crystallization of the residue with MeOH → Et 2 O afforded 9-epi-cinchonidine dihydrochloride salt (2.56 g, 42%) as an off-yellow solid. …
Number of citations: 74 www.sciencedirect.com
A Cohen - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
(IIIa.)(IVaJ(Va. 1 quinolinium nitrogen (NQ). In (IIIa) N, is associated with a chlorine anion and NQ with a CuC1,’anion, whilst (IVa) represents a bivalent CuC1,” anion held between Np …
Number of citations: 0 pubs.rsc.org
WA JACOBS… - Studies from the …, 1922 - Rockefeller University
Number of citations: 0
G Szöllősi, Á Mastalir, M Bartók - Reaction Kinetics and Catalysis Letters, 2001 - Springer
Clay-supported platinum catalysts were prepared by ion exchange. The platinum precursor has been reduced either in the presence or in the absence of cinchonidinium cations …
Number of citations: 10 link.springer.com

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